

Enloplatin: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest		
Compound Name:	Enloplatin	
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Abstract

Enloplatin, a third-generation platinum-based antineoplastic agent, has demonstrated a distinct preclinical profile, including activity in cisplatin-resistant tumor models. This technical guide provides a comprehensive overview of the chemical structure and a detailed, step-by-step synthesis of **Enloplatin**. The document includes tabulated physicochemical and quantitative synthetic data, alongside meticulous experimental protocols for the synthesis of its key diamine ligand and the final active compound. Furthermore, a generalized signaling pathway for platinum-based drugs, applicable to **Enloplatin**, is visualized to illustrate its mechanism of action.

Chemical Structure and Properties

Enloplatin, with the chemical name cis-(1,1-Cyclobutanedicarboxylato)(tetrahydro-4H-pyran-4,4-bis(methylamine))platinum(II), is a square planar platinum(II) complex. The central platinum atom is coordinated to a bidentate 1,1-cyclobutanedicarboxylato ligand and a novel bidentate diamine ligand, tetrahydro-4H-pyran-4,4-dimethanamine. This unique diamine ligand is believed to contribute to **Enloplatin**'s altered pharmacological properties compared to earlier platinum analogs like cisplatin and carboplatin.

Below is a summary of the key chemical and physical properties of **Enloplatin**:



Property	Value	Reference
Molecular Formula	C13H22N2O5Pt	[1][2][3]
Molecular Weight	481.41 g/mol	[1]
CAS Number	111523-41-2	[1]
IUPAC Name	[4-(aminomethyl)oxan-4- yl]methanamine;cyclobutane- 1,1-dicarboxylate;platinum(2+)	
Appearance	Colorless plates (intermediate)	
Melting Point	110-112 °C (for tetrahydro-4H- pyran-4,4-dicarbonitrile intermediate)	_

Synthesis of Enloplatin

The synthesis of **Enloplatin** is a multi-step process that involves the preparation of the key diamine ligand, tetrahydro-4H-pyran-4,4-dimethanamine, followed by its reaction with a platinum-containing precursor. The following sections provide a detailed experimental protocol for this synthesis, based on methodologies described in the scientific literature.

Synthesis of Tetrahydro-4H-pyran-4,4-dimethanamine

The synthesis of the diamine ligand proceeds in two main steps: the formation of a dinitrile intermediate followed by its reduction.

This step involves a nucleophilic substitution reaction to form the cyclic dinitrile.

Experimental Protocol:

- A mixture of 28.6 g of bis(2-chloroethyl) ether, 13.2 g of malononitrile, and 55.28 g of potassium carbonate in 800 ml of acetonitrile is prepared.
- The mixture is refluxed on a steam bath for 24 hours.
- The hot mixture is then filtered to remove inorganic salts.



- The filtrate is evaporated to dryness.
- The resulting residue is crystallized from 100 ml of ethanol, with charcoal treatment, to yield tetrahydro-4H-pyran-4,4-dicarbonitrile as colorless plates.

Intermediate	Yield	Melting Point
Tetrahydro-4H-pyran-4,4-dicarbonitrile	9.5 g	110-112 °C

The dinitrile is reduced to the corresponding diamine using a suitable reducing agent.

Experimental Protocol:

- To a solution of 8.18 g of tetrahydro-4H-pyran-4,4-dicarbonitrile in 150 ml of tetrahydrofuran, 180 ml of 1N borane in tetrahydrofuran is added rapidly and dropwise.
- The mixture is stirred at room temperature for 4 hours.
- 100 ml of 6N hydrochloric acid is added dropwise, and the mixture is refluxed for 1 hour.
- The tetrahydrofuran is removed by evaporation.
- The aqueous residue is washed with two 100 ml portions of ether.
- The aqueous layer is then made basic with 50% sodium hydroxide and extracted with three 100 ml portions of ether.
- The combined ether extracts are dried over magnesium sulfate and evaporated to give the crude product.
- The crude product is then purified by column chromatography. The column cut containing the
 free base is evaporated, yielding 1.48 g of tetrahydro-4H-pyran-4,4-dimethanamine as a
 colorless oil.

Synthesis of Enloplatin

The final step involves the complexation of the diamine ligand with a platinum precursor.



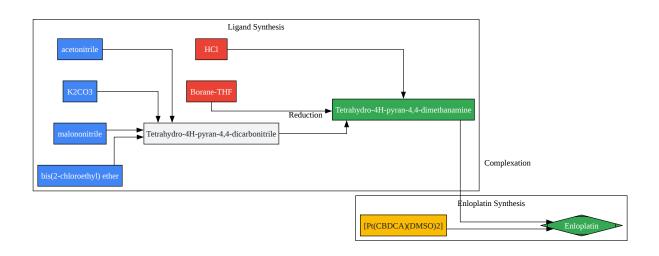
Experimental Protocol:

- A 4.9 g portion of [1,1-cyclobutanedicarboxylato(2-)-O,O']bis[sulfinylbis[methane]-S]platinum is dissolved in 120 ml of water at 100°C.
- A solution of 1.4 g of tetrahydro-4H-pyran-4,4-dimethanamine in 30 ml of water is added to the hot platinum solution.
- The mixture is heated at 100°C for 6 hours.
- The mixture is then filtered, and the filtrate is evaporated to dryness.
- The residue is slurried in 30 ml of water, heated to 95°C, and filtered.
- The filtrate is concentrated to about 10 ml, and the resulting solid is collected, washed with water, and dried to yield 1.34 g of [1,1-cyclobutanedicarboxylato(2-)-O,O'](tetrahydro-4H-pyran-4,4-dimethanamine-N,N']platinum (**Enloplatin**).

Visualized Synthetic Workflow and Mechanism of Action Synthetic Workflow

The overall synthetic pathway for **Enloplatin** is depicted in the following diagram:





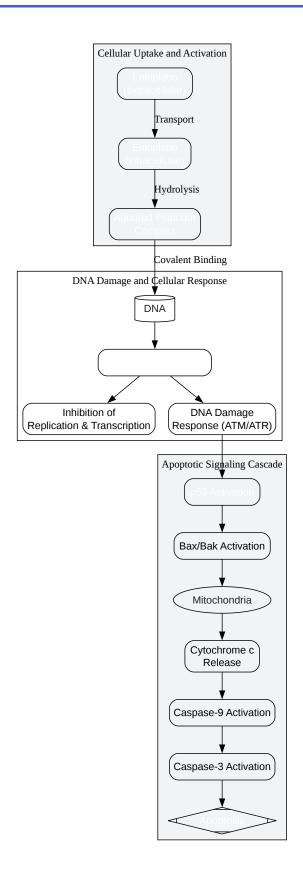
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Caption: Synthetic workflow for Enloplatin.

Generalized Mechanism of Action

The cytotoxic action of **Enloplatin**, like other platinum-based anticancer drugs, is primarily attributed to its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis. The following diagram illustrates a generalized signaling pathway for DNA damage-induced apoptosis by platinum drugs.





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Caption: Generalized DNA damage-induced apoptosis pathway for platinum drugs.



Conclusion

This technical guide provides a detailed and consolidated resource for the chemical structure and synthesis of **Enloplatin**. The provided experimental protocols offer a practical basis for its laboratory preparation. The visualized synthetic workflow and generalized mechanism of action serve to contextualize the chemical processes and biological activity of this third-generation platinum compound. Further research into the specific signaling pathways modulated by **Enloplatin** could provide deeper insights into its unique preclinical profile and potential clinical applications.

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